molecular formula C6H12N2O4 B14609839 2-Methyl-2,4-dinitropentane CAS No. 57704-61-7

2-Methyl-2,4-dinitropentane

Cat. No.: B14609839
CAS No.: 57704-61-7
M. Wt: 176.17 g/mol
InChI Key: IBHFLWSIQRXSEJ-UHFFFAOYSA-N
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Description

2-Methyl-2,4-dinitropentane is an organic compound characterized by the presence of two nitro groups and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4-dinitropentane typically involves nitration reactions. One common method is the nitration of 2-methylpentane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pentane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction monitoring and control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4-dinitropentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro alcohols, nitro ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2,4-dinitropentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action

Properties

CAS No.

57704-61-7

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

2-methyl-2,4-dinitropentane

InChI

InChI=1S/C6H12N2O4/c1-5(7(9)10)4-6(2,3)8(11)12/h5H,4H2,1-3H3

InChI Key

IBHFLWSIQRXSEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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